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Introduction

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase
DOTLL (Disruptor of Telomeric Silencing 1-Like). In mixed lineage leukemia (MLL),
chromosomal translocations result in the aberrant recruitment of DOT1L to chromatin, leading
to hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of
leukemogenic genes such as HOXA9 and MEIS1[1]. Inhibition of DOT1L with EPZ004777 has
been shown to selectively kill MLL-rearranged leukemia cells by inhibiting H3K79 methylation
and suppressing the expression of these target genes[2][3]. This document provides detailed
protocols and summarized data for designing and conducting preclinical animal model studies
to evaluate the in vivo efficacy of EPZ004777.

Data Presentation
Table 1: Summary of In Vivo Efficacy of EPZ004777 in a
Mouse Xenograft Model of MLL
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Animal . Dosing Key
Cell Line Treatment . T Reference
Model Regimen Findings
50 mg/mL
o Reduced
solution in
Subcutaneou o ] H3K79me2
MV4-11 EPZ004777 mini-osmotic ) [2]
s Xenograft levels in
pumps for 6
tumors
days
Mini-pumps
with 50, 100,
or 150 mg/mL
] ] solutions, Significant
Disseminated )
) MV4-11 EPZ004777 exchanged extension of [2][4]
Leukemia )
once for a survival
total of 14
days of
exposure
50%
reduction in
global H3K79
Related 200 mg/kg ) )
Subcutaneou ] ) dimethylation
MV4-11 DOT1L twice daily for
s Xenograft o in the tumor,
Inhibitor 23 days

but no tumor
growth
inhibition

Table 2: Pharmacokinetic Properties of EPZ004777 and

its Analog EPZ-5676
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Key
Compound Animal Model Administration Pharmacokinet Reference
ic Parameters

Poor
) pharmacokinetic
Continuous )
. _ o properties
EPZ004777 Mouse infusion via mini- [2][3]

) necessitating
osmotic pumps )
continuous

delivery

Moderate to high
clearance, low
oral
bioavailability.
Terminal
EPZ-5676 Mouse, Rat, Dog IV and PO elimination half- [5][6]
life of 1.1h
(mouse), 3.7h
(rat), and 13.6h
(dog) following IV

administration.

Experimental Protocols
Protocol 1: Establishment of an MV4-11 Subcutaneous
Xenograft Mouse Model

o Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%
CO2.

e Animal Strain: Use 9-week-old female nude (nu/nu) mice[2].

o Cell Preparation: Harvest MVV4-11 cells during the exponential growth phase. Resuspend the
cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel (BD
Biosciences) to a final concentration of 5 x 1077 cells/mL][2].
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» Implantation: Subcutaneously inject 200 pL of the cell suspension into the right flank of each
mouse[2].

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with
calipers. Calculate tumor volume using the formula: (length x width"2)/2.

Protocol 2: Administration of EPZ004777 via Mini-
Osmotic Pumps

o Pump Preparation: Prepare a 50 mg/mL solution of EPZ004777 in a vehicle solution (e.g.,
10% ethanol, 90% water)[7]. Fill the mini-osmotic pumps (e.g., Alzet) with the EPZ004777
solution according to the manufacturer's instructions.

e Pump Implantation: Surgically implant the filled mini-osmotic pumps subcutaneously in the
mice[2].

o Treatment Duration: For pharmacodynamic studies, a 6-day continuous infusion can be
sufficient to observe changes in H3K79 methylation[2][7]. For efficacy studies, a longer
duration of 14 days or more may be required, necessitating pump exchange[2].

Protocol 3: Pharmacodynamic Analysis

» Tissue Collection: At the end of the treatment period, euthanize the animals and collect
tumors and/or peripheral blood mononuclear cells (PBMCs) and bone marrow|[8].

o Western Blot for H3K79me?2:
o Prepare whole-cell lysates from the collected tissues.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as
a loading control).

o Incubate with the appropriate secondary antibodies and visualize the protein bands using
a suitable detection system. A reduction in the H3K79me2 signal relative to total H3
indicates target engagement[2][8].
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e RT-gPCR for MLL Fusion Target Genes:

o

Extract total RNA from the tumor samples.

[¢]

Synthesize cDNA using a reverse transcription kit.

[¢]

Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.

[e]

Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the
MRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the
vehicle control indicates a pharmacodynamic effect[8].

Mandatory Visualizations

Click to download full resolution via product page

Caption: Signaling pathway of EPZ004777 in MLL-rearranged leukemia.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b607349?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://www.benchchem.com/product/b607349?utm_src=pdf-body-img
https://www.benchchem.com/product/b607349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

In Vivo Study Workflow
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Caption: Experimental workflow for an EPZ004777 in vivo study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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